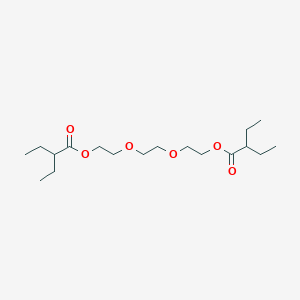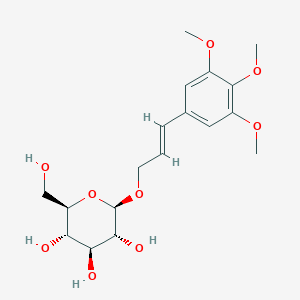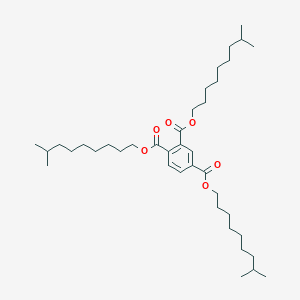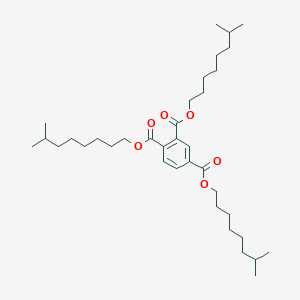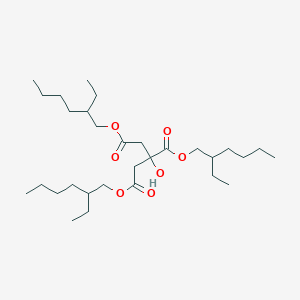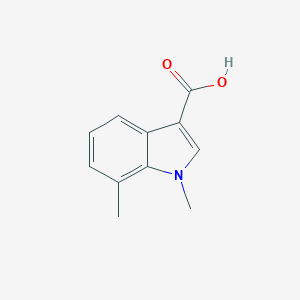
1,7-Dimethylindole-3-carboxylic acid
Descripción general
Descripción
Indole-3-carboxylic acid is a compound that has been studied using various techniques such as gas chromatography with high resolution mass spectrometry (GC-HRMS), ultra-high performance liquid chromatography in combination with high resolution tandem mass spectrometry (UHPLC-HRMS), nuclear magnetic resonance spectroscopy (NMR) and Fourier transform infrared spectroscopy (FT-IR) . It’s used in the preparation of various compounds including anticancer agents, derivatives of amino acids and peptides, serotonin 5-HT4 receptor antagonists, primary acylureas, inhibitors of Gli1-mediated transcription in the Hedgehog pathway, serotonin 5-HT6 antagonists, Very Late Antigen-4 (VLA-4) antagonists, EphB3 receptor tyrosine kinase inhibitors, and potential therapeutic agents for Alzheimer’s Disease .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . For example, a series of novel indole-3-carboxylic acid derivatives have been synthesized as potential transport inhibitor response 1 antagonists . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
While specific molecular structure analysis for “1,7-Dimethylindole-3-carboxylic acid” is not available, the crystal structure of a related compound, Arabidopsis thaliana Indole-3-acetic acid methyltransferase (AtIAMT1), has been determined and refined to 2.75 Å resolution .Propiedades
IUPAC Name |
1,7-dimethylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14)6-12(2)10(7)8/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPWFMRYUFVLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-1H-indole-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


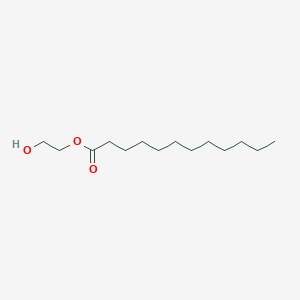
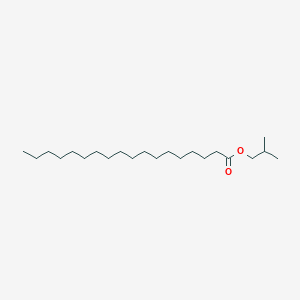
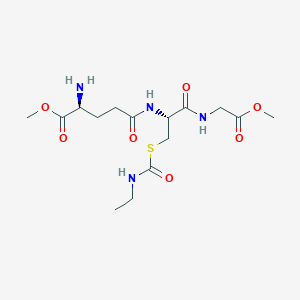
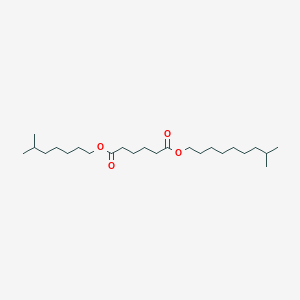
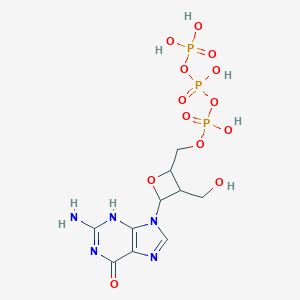
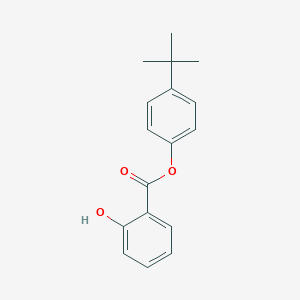


![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)
